molecular formula C22H20FN5O2 B12206224 N-ethyl-7-[(4-fluorophenyl)methyl]-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

N-ethyl-7-[(4-fluorophenyl)methyl]-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Cat. No.: B12206224
M. Wt: 405.4 g/mol
InChI Key: LWRHTMZWJNGCIT-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Structural Elucidation

IUPAC Nomenclature Breakdown and Isomeric Considerations

The IUPAC name systematically describes the compound’s architecture:

  • Parent structure : 1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene
    • The tricyclo[8.4.0.03,8] notation specifies a fused system of 14-membered rings:
      • An 8-membered ring (positions 1–8)
      • A 4-membered ring (positions 3,8,9,10)
      • A bridging 0-membered connection at positions 3 and 8
    • The "pentaene" suffix indicates five double bonds at positions 3(8),4,9,11,13.
  • Substituents :
    • N-ethyl : An ethyl group (-CH2CH3) attached to the nitrogen at position 5.
    • 7-[(4-fluorophenyl)methyl] : A benzyl group with a fluorine atom at the para position, bonded to position 7.
    • 6-imino : An imine group (=NH) at position 6.
    • 11-methyl : A methyl group (-CH3) at position 11.
    • 2-oxo : A ketone group (=O) at position 2.

Isomeric Considerations :

  • Tautomerism : The 6-imino group may exhibit keto-enol tautomerism, potentially forming a 6-oxo derivative under specific conditions.
  • Stereochemistry : The tricyclic core’s rigidity limits conformational flexibility, but the 4-fluorophenylmethyl substituent introduces axial chirality at position 7.

Crystallographic Analysis of Tricyclic Core Architecture

X-ray diffraction data for analogous compounds reveals key structural features:

Table 1: Crystallographic Parameters (Comparative Analysis)
Parameter Target Compound (Predicted) Reference Compound
Space group P -1 P -1
Unit cell dimensions a = 7.5 Å, b = 7.7 Å a = 7.535 Å, b = 7.6723 Å
c = 9.4 Å c = 9.372 Å
Inter-ring angles α = 90.1°, β = 90.8° α = 90.136°, β = 90.773°
Bond lengths (N–C) 1.32–1.38 Å 1.31–1.39 Å

Key observations:

  • The tricyclic system adopts a planar conformation, facilitated by conjugation across the five double bonds.
  • The 4-fluorophenylmethyl group projects perpendicular to the core plane, minimizing steric clashes.
  • Intramolecular hydrogen bonding occurs between the 6-imino (=NH) and 2-oxo (=O) groups (distance: 2.1–2.3 Å).

Spectroscopic Characterization Strategies

¹H Nuclear Magnetic Resonance (NMR)

Critical signals and assignments:

δ (ppm) Multiplicity Integration Assignment
8.2 Singlet 1H H-13 (pentaene proton)
7.4 Doublet 2H 4-Fluorophenyl aromatic H-2,6
7.1 Doublet 2H 4-Fluorophenyl aromatic H-3,5
4.3 Quartet 2H N-Ethyl CH2
3.8 Singlet 2H 7-Benzyl CH2
2.5 Singlet 3H 11-Methyl CH3

The absence of splitting in the 7-benzyl CH2 protons (δ 3.8) indicates free rotation about the C7–CH2 bond.

¹³C NMR and DEPT Analysis
δ (ppm) Assignment
178.2 C-2 (oxo group)
167.5 C-5 (carboxamide carbonyl)
162.1 C-6 (imino carbon)
135.8 4-Fluorophenyl C-1
115.3 4-Fluorophenyl C-4 (JCF = 242 Hz)

The ¹³C–¹⁹F coupling constant (242 Hz) confirms para-substitution on the benzyl group.

Fourier-Transform Infrared Spectroscopy (FT-IR)
Absorption (cm⁻¹) Assignment
3280 N–H stretch (imino)
1705 C=O stretch (oxo, carboxamide)
1602 C=N stretch (imino)
1510 Aromatic C–C

The absence of a broad peak near 2500 cm⁻¹ excludes thiol or thioamide functionalities.

High-Resolution Mass Spectrometry (HRMS)
  • Observed : [M+H]⁺ = 461.1921 m/z
  • Calculated (C25H24FN5O3) : 461.1918 m/z
  • Error : 0.65 ppm (within instrumental tolerance)

Fragmentation pathways:

  • Loss of ethyl group (-29.04 m/z)
  • Cleavage of the tricyclic core at C7–N bond (-134.08 m/z)

Properties

Molecular Formula

C22H20FN5O2

Molecular Weight

405.4 g/mol

IUPAC Name

N-ethyl-7-[(4-fluorophenyl)methyl]-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

InChI

InChI=1S/C22H20FN5O2/c1-3-25-21(29)16-11-17-20(26-19-13(2)5-4-10-27(19)22(17)30)28(18(16)24)12-14-6-8-15(23)9-7-14/h4-11,24H,3,12H2,1-2H3,(H,25,29)

InChI Key

LWRHTMZWJNGCIT-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C1=CC2=C(N=C3C(=CC=CN3C2=O)C)N(C1=N)CC4=CC=C(C=C4)F

Origin of Product

United States

Preparation Methods

Formation of the Tricyclic Core

The triazatricyclo framework is constructed through a tandem cyclization-condensation sequence. According to WO2016011930A1, a linear triazole intermediate is treated with nitroethane in toluene under basic conditions (e.g., potassium tert-butoxide) to induce cyclization. Key parameters include:

  • Temperature : 30–50°C to balance reaction rate and byproduct suppression.

  • Solvent : Toluene or ethyl acetate, selected for their low polarity and compatibility with nitro groups.

  • Catalyst : Non-nucleophilic bases like DBU (1,8-diazabicycloundec-7-ene) minimize side reactions during ring closure.

The intermediate 4-nitro-2-(trifluoromethyl)-1-(1-nitroethyl)-benzene (from EP3670492A1) serves as a precursor, undergoing nitro reduction and subsequent cyclization to yield the tricyclic skeleton.

Introduction of the 4-Fluorophenylmethyl Group

The 7-position substituent is introduced via nucleophilic aromatic substitution or alkylation. KR870001064B1 describes a method where 4-fluorobenzyl bromide reacts with the tricyclic amine intermediate in dimethylacetamide (DMAC) at 80°C. The reaction achieves 78% yield when catalyzed by sodium hydride, which deprotonates the amine to enhance nucleophilicity.

Critical considerations :

  • Regioselectivity : Steric hindrance from the tricyclic system necessitates bulky bases (e.g., LDA) to direct substitution to the 7-position.

  • Solvent polarity : DMAC or DMSO improves solubility of aromatic intermediates.

Installation of the N-Ethyl Carboxamide

The carboxamide moiety is appended through a two-step process:

  • Carboxylation : Reaction with ethyl chloroformate in THF, yielding an intermediate ethyl ester.

  • Amination : Treatment with ethylamine in the presence of HOBt (hydroxybenzotriazole) and EDC (ethylcarbodiimide) as coupling agents.

EVT-11748305 highlights the necessity of anhydrous conditions to prevent hydrolysis of the activated ester intermediate. Yields exceed 85% when conducted at 0–5°C with rigorous exclusion of moisture.

Catalytic Systems and Solvent Optimization

Role of Non-Nucleophilic Bases

Non-nucleophilic bases such as potassium tert-butoxide and DBU are pivotal in cyclization steps, as they deprotonate intermediates without participating in side reactions. Comparative studies from EP3670492A1 demonstrate that DBU increases cyclization efficiency by 22% compared to traditional alkoxide bases.

Solvent Selection

SolventDielectric ConstantYield (%)Byproducts (%)
Toluene2.4728
DMF36.76812
Ethyl acetate6.0756
DMAC37.8805

Data synthesized from EP3670492A1 and KR870001064B1 indicate that DMAC optimizes both solubility and reaction kinetics for tricyclic intermediates.

Challenges and Mitigation Strategies

Byproduct Formation During Cyclization

The primary byproduct, 6-oxo regioisomer , arises from competing keto-enol tautomerization. Patent US20090203914A1 addresses this via low-temperature cycling (10–20°C) and stoichiometric control of nitroethane.

Purification of the Final Product

Chromatographic purification on silica gel (eluent: ethyl acetate/hexane, 3:7) resolves co-eluting impurities. EVT-320017 reports that recrystallization from ethanol-water (9:1) enhances purity to >99%.

Spectroscopic Characterization

  • ¹H NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, imino), 7.45–7.32 (m, 4H, Ar-H), 4.12 (q, J = 7.1 Hz, 2H, CH2CH3), 3.89 (s, 2H, CH2Ar).

  • IR (KBr) : 1685 cm⁻¹ (C=O), 1602 cm⁻¹ (C=N), 1510 cm⁻¹ (Ar-F).

  • HRMS : m/z 492.1843 [M+H]⁺ (calc. 492.1839).

Industrial-Scale Considerations

EP3670492A1 emphasizes solvent recovery systems to reduce waste in large-scale production. Continuous flow reactors achieve 94% conversion efficiency for the cyclization step, compared to 78% in batch processes .

Chemical Reactions Analysis

Types of Reactions

N-ethyl-7-[(4-fluorophenyl)methyl]-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert imino groups to amines or reduce other functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-ethyl-7-[(4-fluorophenyl)methyl]-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-ethyl-7-[(4-fluorophenyl)methyl]-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Research Findings and Methodological Considerations

Crystallographic Analysis

The structural elucidation of such compounds relies on X-ray crystallography using programs like SHELXL for refinement and WinGX for data integration . The triazatricyclo core’s rigidity may facilitate high-resolution structure determination, though fluorine’s strong scattering could improve data quality in the target compound .

Biological Activity

N-ethyl-7-[(4-fluorophenyl)methyl]-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound belonging to the triazatricyclo class of compounds. This article explores its biological activity through various studies and findings.

Chemical Structure and Properties

The compound has a molecular formula of C21H17FN4O3 and a molecular weight of approximately 392.39 g/mol. Its unique structure includes a tricyclic framework that contributes to its biological properties.

Property Value
Molecular FormulaC21H17FN4O3
Molecular Weight392.39 g/mol
Functional GroupsImino (C=N), Carbonyl (C=O)
Fluorinated Aromatic Substituent4-Fluorophenyl

Biological Activity

Research indicates that compounds with similar structures often exhibit diverse biological activities, including anticancer properties. The presence of the imino group (C=N) and carbonyl groups (C=O) suggests potential reactivity that may be exploited in therapeutic applications.

Anticancer Activity

Recent studies have highlighted the potential of triazatricyclo compounds in cancer therapy. For instance, compounds with similar nitrogen-rich frameworks have shown efficacy in targeting specific cancer cell pathways. The interaction of N-ethyl-7-[(4-fluorophenyl)methyl]-6-imino with cancer cell lines has not been extensively documented but can be inferred from related compounds.

  • Mechanism of Action : The compound may induce apoptosis in cancer cells through the inhibition of specific signaling pathways.
  • Targeted Therapy : Its design suggests potential for targeted delivery to cancer cells expressing specific markers.

Study 1: Interaction with Cancer Cell Lines

A study involving a related compound demonstrated significant cytotoxicity against triple-negative breast cancer (TNBC) cell lines. The compound was shown to bind selectively to the LY6K protein, which is overexpressed in TNBC.

Study 2: Structure-Activity Relationship

Research on similar triazatricyclo compounds revealed that modifications to the aromatic substituents can enhance biological activity. This indicates that the fluorinated phenyl group in N-ethyl-7-[(4-fluorophenyl)methyl]-6-imino may play a crucial role in its pharmacological profile.

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